molecular formula C10H8BrClN2O B1415749 1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol CAS No. 1880489-47-3

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol

Cat. No.: B1415749
CAS No.: 1880489-47-3
M. Wt: 287.54 g/mol
InChI Key: PKJARTNKOJVOCZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol is a chemical compound characterized by the presence of a bromine and chlorine atom attached to a benzyl group, which is further connected to a pyrazol-4-ol moiety

Preparation Methods

The synthesis of 1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and chlorination of benzyl alcohol, followed by the formation of the pyrazol-4-ol ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine or chlorine atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

    2-Bromo-5-chlorobenzyl alcohol: Similar in structure but lacks the pyrazol-4-ol moiety.

    5-Bromo-2-chlorobenzyl alcohol: Another structurally related compound with different substitution patterns.

    4-Bromo-2-methoxybenzyl alcohol: Contains a methoxy group instead of a pyrazol-4-ol ring. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and pyrazol-4-ol functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-bromo-5-chlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-10-2-1-8(12)3-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJARTNKOJVOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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